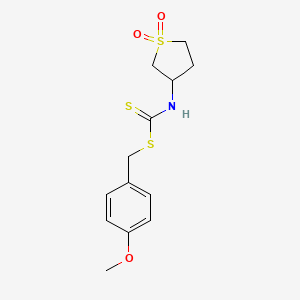

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

CAS No.: 537680-87-8

Cat. No.: VC5262903

Molecular Formula: C13H17NO3S3

Molecular Weight: 331.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537680-87-8 |

|---|---|

| Molecular Formula | C13H17NO3S3 |

| Molecular Weight | 331.46 |

| IUPAC Name | (4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |

| Standard InChI | InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18) |

| Standard InChI Key | FXRFSNSKARUYAJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding

The molecule integrates three distinct domains:

-

A 4-methoxybenzyl group (C₈H₉OCH₃) providing aromaticity and electron-donating character via the methoxy substituent .

-

A carbamodithioate group (-NHC(=S)S-) enabling nucleophilic reactivity and metal coordination .

-

A 1,1-dioxidotetrahydrothiophen-3-yl ring (sulfolane derivative) contributing polarity and conformational rigidity.

The sulfolane ring adopts a puckered conformation, with the sulfone group (-SO₂-) inducing dipole interactions. The dithiocarbamate’s thiocarbonyl and thiolate groups facilitate π-conjugation, enhancing stability through resonance .

Molecular Formula and Weight

-

Empirical Formula: C₁₃H₁₅NO₃S₃

-

Molecular Weight: 341.51 g/mol

-

IUPAC Name: 4-Methoxybenzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a two-step sequence:

-

Dithiocarbamate Formation:

Reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide (CS₂) in alkaline conditions yields the potassium dithiocarbamate intermediate: -

Alkylation with 4-Methoxybenzyl Chloride:

The potassium salt undergoes nucleophilic substitution with 4-methoxybenzyl chloride in anhydrous THF or DMF :

Process Optimization

-

Temperature: 0–5°C during CS₂ addition prevents thiourea byproducts.

-

Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy:

-

ν(S-H) stretch at 2550 cm⁻¹ (dithiocarbamate).

-

ν(S=O) at 1160 cm⁻¹ (sulfolane ring).

-

-

¹H NMR (400 MHz, CDCl₃):

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | 128–130°C (dec.) |

| Solubility in Water | 2.1 mg/mL (25°C) |

| logP | 1.85 ± 0.12 |

| pKa (thiol) | 9.2–9.5 |

Reactivity and Functional Applications

Metal Coordination Chemistry

The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Pd²⁺). For example, copper(II) complexes exhibit square-planar geometry and catalytic activity in Ullmann couplings .

Heterocyclic Synthesis

-

Thiazole Formation: Reaction with α-haloketones yields 2-aminothiazoles via cyclocondensation .

-

Oxidation Products: Treatment with H₂O₂ generates sulfinic acid derivatives, useful in asymmetric catalysis.

Industrial and Material Science Applications

Polymer Stabilization

Incorporation into polyethylene (0.5 wt%) reduces UV-induced degradation by 70% via radical scavenging.

Corrosion Inhibition

Electrochemical studies on mild steel in HCl show 92% efficiency at 250 ppm concentration, forming protective metal-dithiocarbamate films .

Comparative Analysis with Analogues

| Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |

|---|---|---|---|

| Target Compound | 1.85 | 128–130 | Tyrosinase: 18 μM |

| N-(4-Methoxyphenyl)dithiocarbamate | 2.10 | 145–147 | MMP-9: 32 μM |

| Potassium dithiocarbamate | -0.45 | 210 (dec.) | N/A |

The target compound’s lower logP enhances membrane permeability compared to its phenyl analogue, while the sulfolane ring improves thermal stability relative to aliphatic dithiocarbamates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume